REACTION_CXSMILES
|
N[C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([N:11]=[N+:12]=[N-:13])[N:3]=1.[H+].[B-](F)(F)(F)[F:16].C(ON=O)(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.C(OCC)(=O)C.O>[N:11]([C:4]1[N:3]=[C:2]([F:16])[N:10]=[C:9]2[C:5]=1[NH:6][CH:7]=[N:8]2)=[N+:12]=[N-:13] |f:1.2,4.5.6|
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
42.24 mL
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
163 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.65 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
with a bath at 50° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting solid potassium fluoborate (KBF4) was collected by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with ethyl acetate
|
Type
|
WASH
|
Details
|
The aqueous layer was washed repeatedly with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined ethyl acetate extracts were washed sequentially with water (500 mL) and saturated sodium chloride (NaCl) (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (MgSO4) along with decolorizing carbon
|
Type
|
FILTRATION
|
Details
|
The ethyl acetate was then filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=C2NC=NC2=NC(=N1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |